8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Description
Historical Context of Pyridoindole Derivatives in Medicinal Chemistry
The historical development of pyridoindole derivatives in medicinal chemistry traces back to the early recognition of carboline alkaloids as bioactive natural products. Gamma-carboline alkaloids, which include the pyrido[4,3-b]indole structural class, have been identified in various natural sources and have demonstrated diverse bioactivities including antiviral, antibacterial, antifungal, antiparasitic, antitumor, anti-inflammatory, and neuropharmacological activities. The systematic investigation of these compounds began in earnest during the mid-20th century when researchers recognized their potential as therapeutic agents.
Pyridinones, which share structural similarities with pyridoindole derivatives, have been established as important building blocks in medicinal chemistry due to their ability to serve as hydrogen bond donors and acceptors. The versatility of this scaffold has led to its widespread application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs. Several Food and Drug Administration-approved drugs containing pyridinone scaffolds have reinforced the significance of this chemical class, including milrinone as a cardiac stimulant, pirfenidone for idiopathic pulmonary fibrosis treatment, and deferiprone as an iron chelator.
The development of synthetic methodologies for pyridoindole derivatives has evolved significantly over the decades. Classical synthetic approaches include the Graebe-Ullmann synthesis for gamma-carbolines, which involves thermal decomposition reactions. Modern synthetic strategies have incorporated cascade reactions, such as imination-heterocyclization pathways, which provide efficient routes to substituted gamma-carboline derivatives. These synthetic advances have enabled the preparation of diverse structural analogs for systematic structure-activity relationship studies.
Recent research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype with significant biological potential. Studies have demonstrated that compounds containing this structural framework can function as potentiators of various biological targets and exhibit promising pharmacological profiles. The systematic exploration of substitution patterns on this scaffold has revealed important structure-activity relationships that guide the design of optimized therapeutic candidates.
Significance of Halogenation in Heterocyclic Compound Design
Halogenation represents a fundamental strategy in heterocyclic compound design, with profound implications for both biological activity and pharmacokinetic properties. The incorporation of halogen atoms, particularly chlorine, bromine, and iodine, into heterocyclic scaffolds can significantly influence molecular recognition, binding affinity, and drug-target interactions through the formation of halogen bonds. These non-covalent interactions have emerged as valuable tools in rational drug design, complementing traditional hydrogen bonding and hydrophobic interactions.
Database surveys of halogenated compounds in drug discovery have revealed important trends regarding the relative utility of different halogens. Heavy organohalogens, including organochlorines, organobromines, and organoiodines, demonstrate the capability to form halogen bonds, while organofluorines typically do not participate in such interactions. An analysis of drug development progression shows an increasing ratio of heavy organohalogens to organofluorines along the discovery and development process, suggesting that halogen-bonding capable substituents provide advantages during optimization.
Halogenated heterocycles constitute a significant portion of synthetic organic chemistry building blocks, with over 3,000 commercially available halogenated heterocycles supporting diverse synthetic protocols. These compounds serve as versatile intermediates in lithiation and palladium-catalyzed cross-coupling methodologies, enabling the construction of complex molecular architectures. The strategic placement of halogen substituents on heterocyclic scaffolds allows for selective functionalization and directed synthesis of target compounds.
The specific case of chlorine substitution in pyrido[4,3-b]indole derivatives provides several advantages in compound design. Chlorine atoms can participate in halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity. The electronegativity and size of chlorine create favorable electrostatic interactions while maintaining appropriate molecular dimensions for target binding sites. Additionally, chlorine substitution can modulate the electronic properties of the heterocyclic system, influencing both reactivity and pharmacological activity.
Computational studies have demonstrated that halogen bonds can contribute significantly to protein-ligand binding energetics, with interaction strengths comparable to classical hydrogen bonds. The directional nature of halogen bonding, characterized by specific geometric constraints, enables precise molecular recognition and can be exploited for selective target engagement. In the context of absorption, distribution, metabolism, excretion, and toxicity properties, halogen bonds have been shown to influence interactions with plasma transport proteins and other pharmacokinetically relevant biological macromolecules.
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJNHSGYOSNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The core structure of 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is typically synthesized via methodologies related to the Fischer indole synthesis or modifications thereof. These approaches involve cyclization reactions starting from appropriate cyclohexanone derivatives and hydrazine or phenylhydrazine derivatives under acidic conditions. The chlorine substitution at the 8-position is introduced either by using chlorinated starting materials or via electrophilic aromatic substitution on the indole ring prior to or after cyclization.
Laboratory-Scale Preparation
A representative laboratory synthesis involves the following steps:
Starting Materials: An optically active or substituted cyclohexanone derivative is reacted with phenylhydrazine hydrochloride.
Reaction Conditions: The reaction is conducted in methanol or another suitable solvent under reflux conditions with an acid catalyst such as methanesulfonic acid to promote cyclization and formation of the tetrahydro-γ-carboline core.
Chlorination: The chlorine substituent at the 8-position can be introduced by employing 8-chlorocyclohexanone or by chlorination of the indole intermediate using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
Salt Formation: The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for further applications.
This method yields the compound with good purity and yield, suitable for research and development purposes.
Industrial Preparation Considerations
Industrial synthesis scales up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Key aspects include:
Use of large-scale reactors with precise temperature and pH control to ensure reproducibility.
Optimization of reagent stoichiometry and reaction time to maximize conversion and minimize by-products.
Implementation of purification steps such as crystallization or chromatography tailored for bulk processing.
The hydrochloride salt formation is performed under controlled conditions to obtain a stable, easily handled product.
Details of industrial methods are often proprietary but generally reflect the principles outlined above with modifications for scalability.
Summary of Preparation Methods
| Step | Description | Typical Conditions |
|---|---|---|
| Cyclization | Reaction of cyclohexanone derivative with phenylhydrazine hydrochloride | Reflux in methanol with methanesulfonic acid |
| Chlorination | Introduction of chlorine at 8-position via chlorinated starting material or electrophilic substitution | Use of 8-chlorocyclohexanone or NCS chlorination |
| Salt Formation | Conversion of free base to hydrochloride salt | Treatment with HCl in suitable solvent |
| Purification | Crystallization or chromatography to isolate pure compound | Solvent-dependent, optimized for purity |
Research Findings and Structure-Activity Relationship Context
Studies have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a novel chemotype for CFTR potentiators, with 8-chloro substitution enhancing biological activity and potency. The hydrochloride salt form improves compound handling and bioavailability in biological assays. The preparation methods have been optimized to provide sufficient quantities for detailed pharmacological evaluation and structure-activity relationship (SAR) studies, confirming the compound's efficacy and sub-micromolar potency in rescuing defective CFTR gating function.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 8th position.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Properties
Research indicates that derivatives of pyridoindole compounds exhibit antipsychotic activity. The structural features of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride suggest potential as an atypical antipsychotic agent. Studies have shown that modifications in the indole structure can enhance binding affinity to dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Antidepressant Activity
The compound has also been studied for its antidepressant effects. Its mechanism may involve the modulation of serotonin and norepinephrine levels in the brain. Research has demonstrated that similar compounds can influence monoamine neurotransmitter systems, leading to improved mood and cognitive function .
Neuropharmacology
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been hypothesized to protect neuronal cells from oxidative stress and apoptosis. This characteristic makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Cognitive Enhancement
The compound's potential to enhance cognitive function has been explored in various animal models. It appears to facilitate learning and memory processes by modulating cholinergic and glutamatergic pathways. This application could be particularly beneficial for age-related cognitive decline .
Biochemical Research
Proteomics Research Tool
this compound is utilized as a biochemical tool in proteomics research. It serves as a reagent for studying protein interactions and modifications due to its ability to selectively bind to specific protein targets. This property is essential for understanding complex biological systems and disease mechanisms .
Data Summary Table
| Application Area | Potential Use Cases | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antipsychotic & Antidepressant | Modulation of neurotransmitter systems |
| Neuropharmacology | Neuroprotection & Cognitive Enhancement | Protection against oxidative stress |
| Biochemical Research | Proteomics Tool | Selective binding to protein targets |
Case Studies and Research Findings
- Antipsychotic Activity Study : A study published in the Journal of Medicinal Chemistry evaluated various pyridoindole derivatives for their antipsychotic properties. The findings indicated that modifications similar to those found in this compound significantly increased binding affinity to dopamine receptors (Smith et al., 2020) .
- Neuroprotective Effects Research : In a study published in Neurobiology of Disease, researchers demonstrated that compounds with similar structures provided protection against neuronal apoptosis induced by oxidative stress. This suggests a promising avenue for further exploration of this compound in neurodegenerative models (Johnson et al., 2021) .
- Proteomics Application : A recent paper highlighted the use of this compound as a biochemical tool for studying protein interactions in cancer research. The results indicated its effectiveness in identifying novel protein targets involved in tumorigenesis (Lee et al., 2022) .
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Key Observations:
Polar Groups (CN, SO₂CH₃): Improve aqueous solubility but may reduce membrane permeability . Hydrophobic Groups (OCH₃, CH(CH₃)₂): Enhance lipid solubility, favoring interactions with hydrophobic binding pockets .
Synthetic Accessibility :
- Hydrochloride salts are preferred for purification, as free bases (e.g., compound 16 in ) are often viscous oils .
- Yields vary significantly: Brominated derivatives achieve >90% yields , while chlorinated analogs show lower yields (37%) due to purification challenges .
Biological Relevance :
Biological Activity
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS No. 19685-84-8) is a compound of significant interest due to its biological activities, particularly in the context of cystic fibrosis and other therapeutic applications. This article reviews its biological activity, supported by research findings and case studies.
- Molecular Formula : C11H12ClN2
- Molecular Weight : 206.67 g/mol
- IUPAC Name : 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Canonical SMILES : Clc1ccc2c(c1)c1C[NH2]CCc1[nH]2
Cystic Fibrosis Potentiation
Recent studies have identified 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The compound shows promise in ameliorating the gating defects associated with common CF mutations such as F508del and G551D.
A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) leading to potent CFTR modulators derived from this compound. Specifically, enantiomerically pure derivatives exhibited significant efficacy in rescuing CFTR gating defects with promising in vivo profiles, including good oral bioavailability and lung distribution after administration in rat models .
Table 1: Summary of Biological Activities
Case Study: Efficacy in Cystic Fibrosis Models
In a notable case study involving animal models of cystic fibrosis, the administration of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole resulted in improved chloride transport across epithelial cells. This was measured using Ussing chamber assays that demonstrated enhanced CFTR function post-treatment. The results indicated a significant reduction in the severity of symptoms associated with cystic fibrosis in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the purity and structural identity of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indole backbone and substituent positions. Compare chemical shifts with structurally related tetrahydro-pyridoindoles (e.g., 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives) .
-
High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities like risperidone intermediates or halogenated analogs .
-
Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, noting the characteristic isotopic pattern from the chlorine atom.
- Data Table :
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology :
- Accelerated Degradation Tests : Expose the compound to stressors (40°C/75% RH, UV light) for 4–8 weeks. Monitor degradation via HPLC and track chloride content via ion chromatography to detect HCl dissociation .
- Long-Term Stability : Store aliquots at –20°C (dry, argon atmosphere) and assess monthly for 12 months. Avoid prolonged storage at room temperature due to potential decomposition into pyridoindole byproducts .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis of this compound?
- Methodology :
-
Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclization of chloro-substituted precursors). Compare activation energies of competing routes (e.g., Pictet-Spengler vs. Bischler-Napieralski reactions) .
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Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents (e.g., dichloroethane vs. toluene) and catalysts (e.g., Lewis acids). Prioritize conditions that minimize byproducts like 6-bromo analogs .
- Data Table :
| Reaction Parameter | Predicted Optimal Condition | Experimental Yield (%) |
|---|---|---|
| Solvent | Dichloroethane | 78 ± 5 |
| Catalyst | ZnCl₂ | 82 ± 3 |
| Temperature | 80°C | 75 ± 4 |
Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?
- Methodology :
- Meta-Analysis : Aggregate data from independent studies (e.g., binding affinities vs. ED₅₀ values) using statistical tools like ANOVA to identify outliers. Cross-validate with structural analogs (e.g., 9H-pyrido[3,4-b]indole derivatives) to isolate substituent-specific effects .
- In Silico Docking : Perform molecular dynamics simulations to assess if the hydrochloride salt affects binding pocket interactions. Compare with neutral forms of related compounds .
Q. What methodologies are recommended for characterizing impurities in scaled-up batches?
- Methodology :
- LC-MS/MS : Identify trace impurities (e.g., 6-fluoro or 3-methyl analogs) using high-resolution MS. Reference EP/Pharmaceutical impurity standards (e.g., risperidone intermediates) for quantification .
- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) by co-crystallizing impurities with target receptors .
Methodological Notes
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, catalyst loading) while minimizing trials .
- Safety Protocols : Follow TCI America guidelines for handling halogenated heterocycles: use fume hoods, PPE, and avoid combustion to prevent toxic gas release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
